molecular formula C10H10BrNO2 B8369645 5-Bromo-2-methoxymethoxybenzyl cyanide

5-Bromo-2-methoxymethoxybenzyl cyanide

Cat. No. B8369645
M. Wt: 256.10 g/mol
InChI Key: JCGXRJHCFKSNAD-UHFFFAOYSA-N
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Patent
US05716971

Procedure details

To a mixture of 5-bromo-2-methoxymethoxybenzyl chloride (21.6 g), sodium cyanide (8.33 g) and dichloromethane (10 ml) was added, at 15° to 20° C., DMSO (80 ml), followed by stirring for 3 hours at room temperature. The mixture was poured into water, which was subjected to extraction with ethyl acetate. The extract solution was washed with water, dried (anhydrous magnesium sulfate) and concentrated to leave an oily product. The oily product was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane) to give 5-bromo-2-methoxymethoxybenzyl cyanide (20.4 g), whose spectrum data are shown below.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH3:13])=[C:6]([CH:9]=1)[CH2:7]Cl.[C-:14]#[N:15].[Na+].ClCCl.CS(C)=O>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][O:12][CH3:13])=[C:6]([CH:9]=1)[CH2:7][C:14]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(CCl)C1)OCOC
Name
Quantity
8.33 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added, at 15° to 20° C.
EXTRACTION
Type
EXTRACTION
Details
was subjected to extraction with ethyl acetate
WASH
Type
WASH
Details
The extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an oily product
CUSTOM
Type
CUSTOM
Details
The oily product was purified by means of a silica gel column chromatography (eluted with ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CC#N)C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.